1-[(6-Chloropyridazin-3-yl)amino]pyrrolidine-2,5-dione
説明
特性
IUPAC Name |
1-[(6-chloropyridazin-3-yl)amino]pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN4O2/c9-5-1-2-6(11-10-5)12-13-7(14)3-4-8(13)15/h1-2H,3-4H2,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEWCFJAOKCQGSS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)NC2=NN=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
Nucleophilic Substitution of 6-Chloropyridazin-3-amine with Pyrrolidine-2,5-dione
A widely reported method involves the reaction of 6-chloropyridazin-3-amine with pyrrolidine-2,5-dione under basic conditions. The process typically employs potassium carbonate or triethylamine in polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile.
Procedure :
- Reactant Preparation : 6-Chloropyridazin-3-amine (1.0 equiv) is dissolved in anhydrous DMF under nitrogen atmosphere.
- Base Addition : Potassium carbonate (2.0 equiv) is added to deprotonate the amine, facilitating nucleophilic attack.
- Coupling Reaction : Pyrrolidine-2,5-dione (1.2 equiv) is introduced, and the mixture is heated to 80–100°C for 12–24 hours.
- Workup : The reaction is quenched with ice water, and the precipitate is filtered, washed with ethanol, and recrystallized from acetone.
Key Observations :
Cyclocondensation of Chloropyridazine with Maleic Anhydride Derivatives
An alternative route utilizes cyclocondensation between 6-chloro-3-aminopyridazine and maleic anhydride derivatives. This method avoids pre-functionalized pyrrolidine-2,5-dione, instead constructing the dione ring in situ.
Procedure :
- Reagent Mixing : 6-Chloro-3-aminopyridazine (1.0 equiv) and maleic anhydride (1.5 equiv) are combined in acetic acid.
- Cyclization : The mixture is refluxed at 120°C for 6 hours, promoting anhydride ring-opening and subsequent cyclization.
- Isolation : The product is precipitated by cooling, filtered, and washed with cold ethanol.
Key Observations :
Deacylation of Protected Intermediates
A three-step deprotection strategy is employed when steric hindrance impedes direct substitution. This method, adapted from Kumar et al., involves:
- Acylation : Protection of the pyrrolidine nitrogen with acetyl chloride.
- Coupling : Reaction with 6-chloropyridazin-3-amine under Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine).
- Deprotection : Hydrolysis with dilute HCl (1M) at reflux, followed by neutralization with sodium acetate.
Optimization Insights :
- Temperature Control : Refluxing at 90°C for 4 hours maximizes deacylation efficiency.
- Yield Improvement : Neutralization with sodium acetate instead of NaOH minimizes side reactions, boosting yield to 70%.
Analytical and Process Optimization
Solvent and Catalyst Screening
Comparative studies reveal solvent polarity critically impacts reaction kinetics. DMF outperforms acetonitrile and THF due to superior solubilization of both reactants. Catalytic additives like tetrabutylammonium bromide (TBAB) enhance yields by 10–15% via phase-transfer mechanisms.
Table 1. Solvent Optimization for Nucleophilic Substitution
| Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| DMF | 80 | 24 | 75 |
| Acetonitrile | 80 | 24 | 58 |
| THF | 80 | 24 | 42 |
Purity and Stability Considerations
The compound exhibits hygroscopicity, necessitating storage at 4°C under nitrogen. Recrystallization from acetone/water (9:1) achieves >99% purity, as confirmed by LC-MS. Accelerated stability studies (40°C/75% RH) show no degradation over 6 months.
化学反応の分析
Types of Reactions
1-[(6-Chloropyridazin-3-yl)amino]pyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The chloropyridazinyl group can undergo substitution reactions with nucleophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted pyrrolidine-2,5-dione derivatives .
科学的研究の応用
Biological Activities
-
Anticancer Properties
- Research indicates that compounds similar to 1-[(6-Chloropyridazin-3-yl)amino]pyrrolidine-2,5-dione exhibit promising anticancer effects. For instance, studies have demonstrated that pyridazine derivatives can inhibit cell proliferation in various cancer cell lines by targeting specific pathways involved in tumor growth and survival .
- Antimicrobial Activity
- Neuropharmacological Effects
Case Study 1: Anticancer Screening
A study published in Bioorganic & Medicinal Chemistry evaluated a series of pyridazine derivatives for their anticancer activity. The results indicated that certain modifications to the chloropyridazine moiety significantly increased cytotoxicity against breast cancer cell lines. This underscores the importance of structural diversity in optimizing anticancer agents .
Case Study 2: Antimicrobial Efficacy
In another study focusing on antimicrobial properties, a series of chloropyridazine-based compounds were synthesized and tested against multi-drug resistant strains of bacteria. The findings revealed that specific substitutions on the pyrrolidine ring enhanced antibacterial activity, suggesting that 1-[(6-Chloropyridazin-3-yl)amino]pyrrolidine-2,5-dione could serve as a lead compound for further development .
作用機序
The mechanism of action of 1-[(6-Chloropyridazin-3-yl)amino]pyrrolidine-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of certain kinases by binding to their active sites, thereby blocking their function. This inhibition can lead to various biological effects, including anti-inflammatory and analgesic activities .
類似化合物との比較
Similar Compounds
Pyrrolidine-2,5-dione derivatives: These compounds share the pyrrolidine-2,5-dione core structure and exhibit similar chemical properties.
Chloropyridazine derivatives: Compounds with the chloropyridazine moiety also show comparable reactivity and biological activities.
Uniqueness
1-[(6-Chloropyridazin-3-yl)amino]pyrrolidine-2,5-dione is unique due to its specific combination of the pyrrolidine-2,5-dione and chloropyridazine moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound in medicinal chemistry and drug discovery .
生物活性
1-[(6-Chloropyridazin-3-yl)amino]pyrrolidine-2,5-dione is a compound of significant interest due to its potential biological activities, particularly in the context of cancer treatment. This article delves into the biological activity of this compound, highlighting its mechanism of action, therapeutic applications, and relevant research findings.
- Molecular Formula : C8H7ClN4O2
- Molar Mass : 226.62 g/mol
- CAS Number : 1383626-20-7
These properties indicate that the compound contains a chlorinated pyridazine moiety and a pyrrolidine dione structure, which are crucial for its biological activity.
1-[(6-Chloropyridazin-3-yl)amino]pyrrolidine-2,5-dione has been identified as an inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme involved in the catabolism of tryptophan along the kynurenine pathway. IDO1 plays a significant role in immune regulation and tumor immune evasion. By inhibiting IDO1, this compound may enhance T-cell proliferation and reduce immune tolerance in tumors, making it a candidate for cancer therapy .
Therapeutic Applications
The primary therapeutic applications of 1-[(6-Chloropyridazin-3-yl)amino]pyrrolidine-2,5-dione include:
- Cancer Treatment : The compound's ability to inhibit IDO1 suggests that it could be effective in treating various cancers by restoring immune responses against tumors .
- Immunomodulation : By modulating the immune system, this compound may have applications in treating autoimmune diseases and chronic infections where immune tolerance is detrimental .
Case Studies and Research Findings
Several studies have investigated the effects of this compound:
- In Vitro Studies : Research demonstrated that treatment with 1-[(6-Chloropyridazin-3-yl)amino]pyrrolidine-2,5-dione resulted in decreased IDO1 activity in HeLa cells co-cultured with peripheral blood lymphocytes. This led to enhanced cytotoxic T-cell responses against tumor cells .
- Animal Models : In murine models of cancer, administration of this compound showed a significant reduction in tumor growth and improved survival rates compared to control groups. The mechanism was attributed to increased T-cell activation and reduced regulatory T-cell populations due to decreased IDO1 expression .
Summary of Research Findings
| Study Type | Findings |
|---|---|
| In Vitro | Decreased IDO1 activity; enhanced T-cell responses |
| Animal Models | Reduced tumor growth; improved survival rates |
| Mechanism | Inhibition of IDO1 leading to increased immune activation |
Q & A
Q. How do researchers evaluate its stability under physiological conditions?
- Methodological Answer : Simulate gastric/intestinal fluids (pH 1.2–6.8) and monitor degradation via HPLC. Assess photostability under ICH Q1B guidelines using UV lamps. Perform Arrhenius kinetics (40–60°C) to extrapolate shelf-life. Cross-reference with in vivo pharmacokinetic data (e.g., plasma half-life in rodent models) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
